molecular formula C12H15N3O3 B2922455 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 332404-11-2

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B2922455
CAS No.: 332404-11-2
M. Wt: 249.27
InChI Key: FFXTXEFSJTTWTM-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is further connected to a carbohydrazide moiety

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, followed by the addition of hydrazine hydrate to form the carbohydrazide derivative. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethylformamide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising results in inhibiting the growth of certain pathogens.

    Medicine: Research has focused on its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, it has been explored for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, its anticancer activity is attributed to its ability to induce oxidative stress and trigger apoptosis pathways in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-18-10-4-2-9(3-5-10)15-7-8(6-11(15)16)12(17)14-13/h2-5,8H,6-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXTXEFSJTTWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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